Product packaging for 8-Bromo-6-chloroquinoline-2-carbaldehyde(Cat. No.:)

8-Bromo-6-chloroquinoline-2-carbaldehyde

Cat. No.: B13520135
M. Wt: 270.51 g/mol
InChI Key: LYDOJZFKZQPHLN-UHFFFAOYSA-N
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Description

Historical Development of Quinoline (B57606) Chemistry and its Derivatives

The journey of quinoline chemistry began in 1834 when it was first isolated from coal tar. nih.gov A significant milestone in its synthesis was the Skraup synthesis, developed in 1880, which involved the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. This and other classical methods, such as the Doebner-von Miller and Friedländer syntheses, laid the groundwork for the systematic exploration of quinoline and its derivatives. For over a century, quinine, a naturally occurring quinoline alkaloid extracted from the bark of the Cinchona tree, was the primary treatment for malaria, highlighting the early medicinal importance of this class of compounds. evitachem.comchemimpex.com The development of synthetic quinoline-based antimalarials like chloroquine (B1663885) in the 1940s further solidified the role of this scaffold in therapeutic medicine. chemimpex.com

Strategic Importance of Multifunctionalized Quinoline Scaffolds in Modern Chemical Research

Quinoline, a fused heterocyclic system composed of a benzene (B151609) and a pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal chemistry. evitachem.com This is attributed to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. mdpi.comnih.gov Functionalized quinolines are integral to the development of drugs with anticancer, antibacterial, antiviral, anti-inflammatory, and antimalarial properties. researchgate.net

The strategic importance of multifunctionalized quinoline scaffolds, such as 8-Bromo-6-chloroquinoline-2-carbaldehyde (B6185304), lies in their capacity to serve as versatile building blocks for the synthesis of complex molecules. researchgate.net The presence of multiple, distinct functional groups on the quinoline core allows for selective chemical modifications at various positions, enabling the fine-tuning of their physicochemical and biological properties. nih.govresearchgate.net This modularity is crucial in modern drug discovery and materials science, where precise control over molecular architecture is paramount for achieving desired functions. mdpi.com

Rationale for Focusing Research on this compound

The specific focus on this compound is driven by its unique structural features, which impart a distinct chemical reactivity profile. The presence of two different halogen atoms, bromine at the 8-position and chlorine at the 6-position, offers opportunities for regioselective functionalization through various cross-coupling reactions. researchgate.net Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, allowing for sequential modifications. researchgate.net

Furthermore, the carbaldehyde group at the 2-position serves as a versatile chemical handle. It can participate in a wide array of transformations, including nucleophilic additions, condensations, and oxidations, to introduce further molecular diversity. researchgate.net This trifecta of reactive sites—the bromo, chloro, and aldehyde groups—makes this compound a highly valuable and strategic starting material for the synthesis of novel, highly substituted quinoline derivatives with potentially enhanced biological activities or material properties.

Overview of Major Research Avenues for this compound

Research involving this compound is primarily concentrated on its application as a synthetic intermediate. The key research avenues include:

Synthesis of Novel Heterocyclic Systems: The aldehyde functional group is a key starting point for the construction of fused heterocyclic rings onto the quinoline scaffold. Reactions with various binucleophiles can lead to the formation of novel polycyclic aromatic systems with potential applications in medicinal chemistry and materials science. nih.gov

Development of Potential Therapeutic Agents: Given the broad biological activity of the quinoline nucleus, derivatives of this compound are being investigated for their potential as antimicrobial and anticancer agents. The introduction of various substituents via the halogen and aldehyde moieties can modulate the biological efficacy of the resulting compounds.

Creation of Fluorescent Probes and Materials: The extended π-system of the quinoline ring provides a basis for the development of fluorescent molecules. By introducing different aryl or vinyl groups through cross-coupling reactions at the bromine and chlorine positions, researchers can synthesize novel fluorophores. researchgate.net These molecules have potential applications in chemical sensing, bio-imaging, and as components in organic light-emitting diodes (OLEDs). researchgate.net

The following table provides an overview of the key functional groups of this compound and their significance in its research applications.

Functional GroupPositionSignificance in Research
8-BromoC8Highly reactive site for selective cross-coupling reactions (e.g., Suzuki, Sonogashira).
6-ChloroC6A secondary site for cross-coupling, allowing for sequential functionalization.
2-CarbaldehydeC2A versatile handle for condensation, oxidation, and nucleophilic addition reactions to build molecular complexity.

The following table outlines some of the key reactions that this compound and its analogs can undergo, highlighting its synthetic versatility.

Reaction TypeReagents and ConditionsProduct Type
Suzuki-Miyaura CouplingArylboronic acids, Palladium catalyst, BaseAryl-substituted quinolines
Sonogashira CouplingTerminal alkynes, Palladium and Copper catalysts, BaseAlkynyl-substituted quinolines
Nucleophilic AdditionGrignard reagents, Organolithium reagentsSecondary alcohols
Condensation ReactionsAmines, HydrazinesImines, Hydrazones
Vilsmeier-Haack Reaction (synthesis)Acetanilide derivatives, POCl3, DMF2-Chloroquinoline-3-carbaldehydes

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H5BrClNO B13520135 8-Bromo-6-chloroquinoline-2-carbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H5BrClNO

Molecular Weight

270.51 g/mol

IUPAC Name

8-bromo-6-chloroquinoline-2-carbaldehyde

InChI

InChI=1S/C10H5BrClNO/c11-9-4-7(12)3-6-1-2-8(5-14)13-10(6)9/h1-5H

InChI Key

LYDOJZFKZQPHLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C(C=C(C=C21)Cl)Br)C=O

Origin of Product

United States

Reaction Chemistry and Derivatization of 8 Bromo 6 Chloroquinoline 2 Carbaldehyde

Reactivity of the Carbaldehyde Functionality in 8-Bromo-6-chloroquinoline-2-carbaldehyde (B6185304)

The carbaldehyde group at the C-2 position of the quinoline (B57606) ring is the primary site for a variety of nucleophilic addition and condensation reactions. The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles.

The carbonyl carbon of this compound is expected to readily undergo nucleophilic addition with strong carbon-based nucleophiles like Grignard reagents (R-MgX) and organolithium reagents (R-Li). These reactions are fundamental for carbon-carbon bond formation, leading to the synthesis of secondary alcohols. For instance, reaction with methylmagnesium bromide would yield (8-bromo-6-chloroquinolin-2-yl)(methyl)methanol.

Similarly, the addition of a cyanide ion (typically from NaCN or KCN with acid catalysis) results in the formation of a cyanohydrin, specifically 2-(8-bromo-6-chloroquinolin-2-yl)-2-hydroxyacetonitrile. This reaction is significant as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to other important derivatives. youtube.com

Table 1: Examples of Nucleophilic Addition Reactions

Reaction Type Nucleophile Reagent Example Expected Product
Grignard Reaction Alkyl/Aryl Methylmagnesium bromide (CH₃MgBr) 1-(8-Bromo-6-chloroquinolin-2-yl)ethan-1-ol
Organolithium Addition Alkyl/Aryl n-Butyllithium (n-BuLi) 1-(8-Bromo-6-chloroquinolin-2-yl)pentan-1-ol

The reaction of the carbaldehyde with primary amines, hydroxylamine (B1172632), and hydrazine (B178648) derivatives leads to condensation products with a carbon-nitrogen double bond. The reaction with a primary amine (R-NH₂) yields an imine, commonly known as a Schiff base. These reactions are typically catalyzed by acid. For example, condensation of 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) with substituted anilines has been shown to produce the corresponding N-(substituted-phenyl)methanimines. nih.gov Analogously, reacting this compound with aniline (B41778) would produce N-((8-bromo-6-chloroquinolin-2-yl)methylene)aniline.

Treatment with hydroxylamine hydrochloride (NH₂OH·HCl) would result in the formation of this compound oxime. Reaction with hydrazine (N₂H₄) or substituted hydrazines like phenylhydrazine (B124118) yields the corresponding hydrazone or phenylhydrazone. rsc.org

Table 2: Imine, Oxime, and Hydrazone Formation

Reagent Product Type Expected Product Name
Aniline (C₆H₅NH₂) Imine (Schiff Base) N-((8-Bromo-6-chloroquinolin-2-yl)methylene)aniline
Hydroxylamine (NH₂OH) Oxime This compound oxime
Hydrazine (N₂H₄) Hydrazone (E)-2-((8-Bromo-6-chloroquinolin-2-yl)methylene)hydrazine

The Wittig reaction provides a powerful method for converting aldehydes into alkenes. organic-chemistry.orgmasterorganicchemistry.com This reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which attacks the carbonyl carbon to form a four-membered oxaphosphetane intermediate that subsequently collapses to yield an alkene and a phosphine (B1218219) oxide. By selecting the appropriate ylide, a variety of vinyl-substituted quinolines can be synthesized. For example, reacting this compound with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield 8-bromo-6-chloro-2-vinylquinoline. The Horner-Wadsworth-Emmons (HWE) reaction, using a phosphonate (B1237965) carbanion, is a common variation that typically favors the formation of (E)-alkenes and uses reagents that are easier to separate from the product.

Table 3: Olefination Reactions

Reaction Name Reagent Example Expected Product
Wittig Reaction Methylenetriphenylphosphorane (Ph₃P=CH₂) 8-Bromo-6-chloro-2-vinylquinoline

The aldehyde group is readily oxidized to a carboxylic acid using a variety of common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or milder reagents like silver oxide (Ag₂O). The oxidation of this compound would yield 8-bromo-6-chloroquinoline-2-carboxylic acid.

Conversely, the aldehyde can be reduced to the corresponding primary alcohol, (8-bromo-6-chloroquinolin-2-yl)methanol. This transformation is commonly achieved using hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). nih.gov Sodium borohydride is a milder reagent that selectively reduces aldehydes and ketones, making it ideal for this transformation without affecting the halogen substituents on the quinoline ring.

Table 4: Oxidation and Reduction of the Carbaldehyde Group

Transformation Reagent Example Product Class Expected Product Name
Oxidation Potassium permanganate (KMnO₄) Carboxylic Acid 8-Bromo-6-chloroquinoline-2-carboxylic acid

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, malononitrile (B47326), ethyl acetoacetate), typically in the presence of a weak base like piperidine (B6355638) or pyridine (B92270). researchgate.net For this compound, reaction with malononitrile would produce 2-((8-bromo-6-chloroquinolin-2-yl)methylene)malononitrile. This reaction is a reliable method for forming a new carbon-carbon double bond.

The Aldol condensation, another cornerstone of carbonyl chemistry, involves the reaction of the aldehyde with an enolate ion derived from another carbonyl compound. While self-condensation is not possible for this aromatic aldehyde as it lacks α-hydrogens, it can act as the electrophilic partner in a crossed or Claisen-Schmidt condensation with an enolizable ketone like acetone, which would yield 4-(8-bromo-6-chloroquinolin-2-yl)but-3-en-2-one after dehydration.

Table 5: Condensation Reactions

Reaction Name Reagent Example Catalyst Expected Product
Knoevenagel Condensation Malononitrile Piperidine 2-((8-Bromo-6-chloroquinolin-2-yl)methylene)malononitrile

The Baeyer-Villiger oxidation typically converts ketones to esters and cyclic ketones to lactones using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). nih.gov When applied to aldehydes, the reaction can yield a carboxylic acid or, more commonly, a formate (B1220265) ester, which is subsequently hydrolyzed under the reaction conditions. researchgate.net The oxidation of an aromatic aldehyde like this compound would likely proceed through a formate ester intermediate, which upon hydrolysis would yield formic acid and the corresponding phenol, 8-bromo-6-chloroquinolin-2-ol. This provides a method for converting the aldehyde group into a hydroxyl group.

Table 6: Baeyer-Villiger Oxidation

Reagent Intermediate Final Product

Reactivity of the Halogen Substituents at Positions 6 and 8 in this compound

The presence of two different halogen atoms on the carbocyclic ring of this compound presents both opportunities and challenges for selective functionalization. The carbon-bromine (C-Br) bond at the 8-position and the carbon-chlorine (C-Cl) bond at the 6-position exhibit differential reactivity that can be exploited in various transition-metal-catalyzed and nucleophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions at the 8-Bromo Position (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. In dihalogenated systems like this compound, the reaction typically occurs preferentially at the more reactive C-Br bond. The widely accepted mechanism for these reactions involves the oxidative addition of the aryl halide to a Pd(0) complex, a step that is generally faster for aryl bromides than for aryl chlorides.

Suzuki-Miyaura Coupling: This reaction pairs the haloquinoline with an organoboron reagent. Research on the analogous 8-bromo-6-chloroquinoline (B95330) has shown that the C-Br bond is more reactive towards the palladium catalyst. However, achieving selective monosubstitution at the C-8 position can be challenging and may result in mixtures of mono- and di-substituted products if not carefully controlled. For instance, attempts at a one-pot borylation of 8-bromo-6-chloroquinoline followed by Suzuki-Miyaura coupling demonstrated a lack of selectivity, indicating that both halogen sites are susceptible to reaction under certain conditions.

Sonogashira Coupling: This coupling of a terminal alkyne with an aryl halide is a powerful method for creating arylalkynes. libretexts.org For dihaloquinolines, the reaction is regioselective, favoring the more reactive halide. In a substrate like 2-bromo-4-iodo-quinoline, alkynylation occurs exclusively at the C-I bond. libretexts.org By analogy, for this compound, the Sonogashira coupling is expected to proceed selectively at the C-8 bromo position over the C-6 chloro position. The reaction is typically performed with a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed vinylation of aryl halides. wikipedia.orgorganic-chemistry.org This transformation offers another route to functionalize the this compound scaffold. As with other palladium-catalyzed couplings, the oxidative addition step is faster for the C-Br bond, making the 8-position the anticipated site of initial reaction. Careful optimization of reaction conditions, including the choice of catalyst, base, and solvent, is crucial to maximize the yield of the C-8 coupled product and minimize side reactions at the C-6 position.

ReactionCoupling PartnerExpected Primary Site of ReactionCatalyst System (Typical)
Suzuki-Miyaura Organoboron compound (e.g., Ar-B(OH)₂)C-8 (Bromo)Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)
Sonogashira Terminal alkyne (e.g., R-C≡CH)C-8 (Bromo)Pd catalyst, Cu(I) co-catalyst, Amine base
Heck Alkene (e.g., H₂C=CHR)C-8 (Bromo)Pd catalyst (e.g., Pd(OAc)₂), Base

Selective Cross-Coupling at the 6-Chloro Position

Achieving selective palladium-catalyzed cross-coupling at the less reactive C-6 chloro position in the presence of the C-8 bromo group is a significant synthetic challenge. The reactivity order for oxidative addition to palladium is C-I > C-Br > C-Cl, making the C-Br bond the kinetically favored site for reaction.

Strategies to achieve selective C-Cl coupling generally require that the more reactive C-Br site is either already functionalized or that specialized catalytic systems are employed. For instance, studies on 2,4-dichloropyridines have shown that sterically hindered N-heterocyclic carbene (NHC) ligands can reverse the conventional site selectivity, favoring reaction at the typically less reactive C4 position over the C2 position adjacent to the nitrogen. nsf.gov A similar ligand-controlled strategy could potentially be explored to enhance the reactivity of the C-6 chloro position in this compound. Another approach, demonstrated on quinazoline (B50416) systems, involves the temporary deactivation of a more reactive position to allow for subsequent coupling at a less reactive site. nih.gov

Directed Ortho-Metalation and Halogen-Lithium Exchange Reactions

The reaction of this compound with organolithium reagents can proceed via two competitive pathways: directed ortho-metalation (DoM) and halogen-lithium exchange.

Halogen-Lithium Exchange: This is a fast reaction where the lithium of an organolithium reagent exchanges with a halogen atom on the aromatic ring. wikipedia.org The rate of exchange follows the trend I > Br > Cl. wikipedia.org Therefore, treatment of this compound with an alkyllithium reagent (like n-BuLi or t-BuLi) is expected to result in preferential exchange at the C-8 bromo position, generating an 8-lithio-6-chloroquinoline-2-carbaldehyde intermediate. This lithiated species can then be trapped with various electrophiles.

Directed Ortho-Metalation (DoM): In this process, a directing metalation group (DMG) on the aromatic ring complexes with the organolithium reagent, directing deprotonation at an adjacent ortho position. baranlab.org The aldehyde group at C-2 and the quinoline nitrogen can both act as DMGs. The aldehyde could potentially direct lithiation to the C-3 position. However, halogen-lithium exchange is often kinetically faster than deprotonation, especially with aryl bromides. uwindsor.ca Thus, it is highly probable that halogen-lithium exchange at C-8 would be the dominant reaction pathway over DoM at C-3.

Nucleophilic Aromatic Substitution (SNAr) on the Halogenated Quinoline System

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an electron-deficient aromatic ring with a nucleophile. wikipedia.org The reaction proceeds through an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer intermediate. libretexts.org The reactivity is enhanced by the presence of electron-withdrawing groups ortho or para to the leaving group. libretexts.org

Differential Reactivity of Bromine vs. Chlorine in this compound

The distinct reactivities of the bromine and chlorine substituents are key to the synthetic utility of this compound. This differential allows for potential sequential functionalization of the molecule.

Reaction TypeMore Reactive PositionLess Reactive PositionControlling Factors
Palladium-Catalyzed Cross-Coupling C-8 (Bromo)C-6 (Chloro)Rate of oxidative addition (C-Br > C-Cl)
Halogen-Lithium Exchange C-8 (Bromo)C-6 (Chloro)Rate of exchange (Br > Cl)
Nucleophilic Aromatic Substitution (SNAr) Position-dependentPosition-dependentLeaving group ability (Br > Cl) vs. C-X bond polarity and stability of Meisenheimer intermediate

This predictable selectivity makes the C-8 bromo substituent a versatile handle for introducing a diverse range of functionalities via palladium catalysis or organometallic intermediates. Subsequent, more forcing conditions or specialized catalysts might then be employed to react the C-6 chloro substituent, enabling the synthesis of complex, polysubstituted quinoline derivatives.

Reactions Involving the Quinoline Heterocyclic Ring System of this compound

Beyond the halogen substituents, the quinoline ring and the carbaldehyde group offer additional sites for chemical modification.

The aldehyde group at the C-2 position is a versatile functional handle. It can readily participate in condensation reactions to form derivatives such as hydrazones, oximes, and thiosemicarbazones. nih.govtandfonline.com These reactions are valuable for creating more complex structures and for synthesizing compounds with potential biological activity.

The nitrogen atom of the quinoline ring can be targeted in reactions such as N-oxidation. The resulting quinoline N-oxide can be a versatile precursor for further functionalization, particularly at the C-2 position. researchgate.net For example, N-oxides can facilitate deoxygenative C2-heteroarylation reactions under metal-free conditions. beilstein-journals.org

Furthermore, the heterocyclic ring of the quinoline system can undergo reduction. Catalytic hydrogenation or treatment with reducing agents like hydroboranes or hydrosilanes can reduce the pyridine portion of the quinoline core to yield the corresponding 1,2,3,4-tetrahydroquinoline (B108954) derivative. rsc.orgresearchgate.net This transformation changes the geometry and electronic properties of the scaffold, providing access to a different class of compounds. The compatibility of these reduction methods with the halogen substituents would need to be considered for specific applications.

Electrophilic Aromatic Substitution (e.g., Nitration, Sulfonation)

Electrophilic aromatic substitution (EAS) introduces a functional group onto an aromatic ring. In the case of the quinoline ring system, the benzene (B151609) moiety is generally more susceptible to electrophilic attack than the electron-deficient pyridine ring. The existing substituents—bromo, chloro, and carbaldehyde groups—are deactivating and will direct incoming electrophiles. The aldehyde group at the 2-position strongly deactivates the pyridine ring. The bromine at C8 and chlorine at C6 deactivate the benzene ring. Predicting the precise location of further substitution (e.g., at C5 or C7) would require computational studies or experimental verification, which is not currently available in published literature. Typical conditions for nitration (using nitric acid and sulfuric acid) or sulfonation (using fuming sulfuric acid) would likely require forcing conditions due to the deactivated nature of the ring system.

N-Oxidation of the Quinoline Nitrogen

The nitrogen atom in the quinoline ring is basic and can be oxidized to an N-oxide using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. This transformation is a common derivatization for quinolines. The resulting N-oxide can significantly alter the reactivity of the quinoline ring, for instance by making the C2 and C4 positions more susceptible to nucleophilic attack. For this compound, this reaction is expected to proceed, yielding this compound-N-oxide. However, specific reaction conditions, yields, and characterization of this product have not been reported.

Catalytic Hydrogenation and Reduction of the Quinoline Ring

Catalytic hydrogenation of quinolines can lead to the reduction of either the pyridine ring, the benzene ring, or both, depending on the catalyst and reaction conditions. The reduction of the pyridine ring to form a 1,2,3,4-tetrahydroquinoline is often achieved using catalysts like platinum oxide (Adam's catalyst) or palladium on carbon under acidic conditions. Conversely, reduction of the carbocyclic benzene ring to yield a 5,6,7,8-tetrahydroquinoline (B84679) is less common but can be achieved with specific catalytic systems, such as ruthenium catalysts. For this compound, the aldehyde group would also be susceptible to reduction to an alcohol under many hydrogenation conditions, adding a layer of complexity to achieving selective ring reduction. Furthermore, the halogen substituents could potentially undergo hydrodehalogenation. No studies have been published that detail the selective reduction of the quinoline ring of this specific compound.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry where three or more reactants combine in a single step to form a complex product. Aldehydes are common components in many MCRs, such as the Mannich, Ugi, and Hantzsch reactions. While analogous 2-chloroquinoline-3-carbaldehydes have been utilized in various MCRs to generate diverse heterocyclic libraries, there are no specific reports of this compound being used as a building block in such reactions. Its participation in these reactions is plausible but remains an unexplored area of its chemistry.

Combinatorial Synthesis and Library Generation from this compound

Combinatorial chemistry aims to rapidly synthesize large numbers of related compounds (a library) for screening purposes. The presence of three distinct functional handles in this compound—the aldehyde, the C-Br bond, and the C-Cl bond—makes it a theoretically attractive scaffold for generating diverse chemical libraries. The aldehyde allows for imine formation and subsequent reactions, while the two different halogen atoms could be selectively functionalized through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). Despite this potential, no published work has utilized this specific compound for the generation of a chemical library.

Advanced Spectroscopic and Structural Elucidation of 8 Bromo 6 Chloroquinoline 2 Carbaldehyde and Its Derivatives

High-Resolution Mass Spectrometry for Precise Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 8-Bromo-6-chloroquinoline-2-carbaldehyde (B6185304) (C₁₀H₅BrClNO), HRMS provides the precise mass of the molecular ion, allowing for the confirmation of its chemical formula.

The presence of both bromine and chlorine atoms imparts a distinctive isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance, while chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. chemguide.co.ukcsbsju.edu Consequently, the molecular ion region for this compound is expected to exhibit a characteristic cluster of peaks:

M+: The peak corresponding to the molecule containing ⁷⁹Br and ³⁵Cl.

M+2: A more intense peak corresponding to molecules with either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl.

M+4: A peak corresponding to the molecule containing ⁸¹Br and ³⁷Cl.

The relative intensities of these peaks (approximately 3:4:1) provide a clear signature for the presence of one bromine and one chlorine atom in the molecule. docbrown.info

Electron ionization (EI) is often used to induce fragmentation, providing valuable structural information. The fragmentation patterns of quinoline (B57606) derivatives typically involve the cleavage of the quinoline ring and the loss of substituents. nih.gov For this compound, characteristic fragmentation pathways would likely include the loss of the formyl group (-CHO), the halogen atoms (-Br, -Cl), and other small neutral molecules. Time-of-flight (TOF) analyzers are frequently used to obtain high-resolution data and elucidate these fragmentation patterns. nih.gov

Table 1: Predicted Isotopic Distribution and Major Fragments for this compound

Ion/Fragment FormulaDescriptionPredicted m/z (for ⁷⁹Br, ³⁵Cl)
[C₁₀H₅⁷⁹Br³⁵ClNO]⁺Molecular Ion (M+)270.9297
[C₁₀H₅⁸¹Br³⁵ClNO]⁺ / [C₁₀H₅⁷⁹Br³⁷ClNO]⁺M+2 Isotope Peaks272.9277 / 272.9268
[C₁₀H₅⁸¹Br³⁷ClNO]⁺M+4 Isotope Peak274.9248
[C₉H₅BrClN]⁺Loss of formyl radical (-CHO)241.9375
[C₁₀H₅ClNO]⁺Loss of bromine radical (-Br)192.0008
[C₁₀H₅BrNO]⁺Loss of chlorine radical (-Cl)235.9512

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

A full suite of 1D (¹H, ¹³C) and 2D NMR experiments is necessary to assign all signals and confirm the structure of this compound.

¹H NMR: The proton NMR spectrum would show signals in the aromatic region, corresponding to the four protons on the quinoline ring system. The chemical shifts and coupling constants (J-values) would reveal the substitution pattern.

¹³C NMR: The carbon NMR spectrum would display ten distinct signals: six for the aromatic CH carbons and four for the quaternary carbons (including the carbonyl carbon of the aldehyde).

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other (typically separated by two or three bonds). It would be used to trace the connectivity of the protons on the quinoline rings. science.govyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to (one-bond ¹JCH coupling). This allows for the unambiguous assignment of the protonated carbons in the quinoline ring. youtube.comnanalysis.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH). This is crucial for assigning quaternary carbons and confirming the positions of the bromine, chlorine, and carbaldehyde substituents by observing correlations from the ring protons to the carbons bearing these groups. science.govmagritek.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, irrespective of their bonding connectivity. For a planar molecule like this, NOESY can help confirm assignments by showing correlations between adjacent protons on the ring. ipb.pt

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments (in ppm) based on related quinoline derivatives

PositionAtom TypePredicted ¹H ShiftPredicted ¹³C ShiftKey HMBC Correlations
2C-~152H-3, H-4
3CH~8.3~128C-2, C-4, C-4a, C=O
4CH~8.1~138C-2, C-3, C-4a, C-5, C-8a
4aC-~125H-3, H-4, H-5
5CH~7.8~130C-4, C-4a, C-6, C-7, C-8a
6C-~134H-5, H-7
7CH~8.0~128C-5, C-6, C-8, C-8a
8C-~120H-7, H-5
8aC-~148H-4, H-5, H-7
-CHOCH~10.1~193C-2, C-3

Solid-State NMR Applications for Polymorph and Crystal Structure Insights

Solid-state NMR (ssNMR) provides structural information on materials in their solid, crystalline form. This technique is particularly valuable for studying polymorphism (the existence of multiple crystal forms) and for probing intermolecular interactions that are averaged out in solution. acs.org For halogenated heterocycles, ssNMR can provide insights into non-covalent interactions like halogen bonding. nih.gov Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to enhance the signals of low-abundance nuclei like ¹³C and ¹⁵N. By comparing the chemical shifts in the solid state to those in solution, one can identify conformational differences and the effects of crystal packing on the electronic structure of the molecule. nih.gov

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

The crystal packing of halogenated quinoline derivatives is stabilized by a variety of non-covalent interactions. SCXRD analysis allows for the detailed characterization of these forces, which govern the crystal's architecture and physical properties.

Halogen Bonding: The electrophilic region on the halogen atoms (σ-hole) can interact with nucleophilic sites like the nitrogen atom of a neighboring quinoline ring. Interactions such as Br···N or Cl···N are common in such structures. nih.gov

Hydrogen Bonding: Although the molecule lacks classical hydrogen bond donors, weak C—H···O hydrogen bonds involving the aldehyde oxygen and aromatic C-H groups are expected to play a role in stabilizing the crystal lattice. nih.gov Weak C—H···N interactions with the quinoline nitrogen are also possible. semanticscholar.org

π–π Stacking: The planar aromatic quinoline rings can stack on top of each other, leading to stabilizing π–π interactions. These are typically observed with inter-centroid distances between 3.5 and 4.0 Å. nih.gov

These interactions combine to form a complex three-dimensional supramolecular network. nih.gov

Table 3: Typical Intermolecular Interaction Geometries in Halogenated Quinoline Crystals

Interaction TypeDonor-Acceptor AtomsTypical Distance (Å)Typical Angle (°)
Halogen BondC-Br···N3.0 - 3.4>150
Hydrogen BondC-H···O2.2 - 2.8 (H···O)>120
Hydrogen BondC-H···N2.4 - 2.9 (H···N)>120
π–π StackingRing Centroid···Ring Centroid3.5 - 4.0-

Examination of Conformational Preferences in the Crystalline State

SCXRD analysis of a suitable crystal would confirm the expected planarity of the fused quinoline ring system. nih.gov It would also precisely determine the orientation of the carbaldehyde substituent at the C2 position. The dihedral angle between the plane of the carbaldehyde group and the plane of the quinoline ring would reveal whether the substituent is co-planar with the ring, which has implications for the electronic conjugation of the molecule. In many quinoline-2-carbaldehyde structures, the aldehyde group is found to be nearly co-planar with the ring system. nih.gov

Table 4: Representative Crystallographic Data for a Related Halogenated Quinoline Derivative

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.1740
b (Å)29.0515
c (Å)7.2875
β (°)99.167
Volume (ų)1290.42
Z (molecules/unit cell)4
Data adapted from the structure of 2-Bromoethyl 2-chloro-6-methylquinoline-3-carboxylate for illustrative purposes. nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the characterization of bonding within this compound and its derivatives. While specific experimental spectra for this compound are not widely published, analysis of related quinoline derivatives provides a strong basis for understanding its vibrational modes.

The FTIR and Raman spectra of quinoline derivatives are complex, with characteristic bands corresponding to the quinoline core, the aldehyde group, and the halogen substituents. The C=O stretching vibration of the aldehyde group is typically observed as a strong band in the FTIR spectrum, generally in the region of 1690-1715 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the bromo and chloro substituents on the quinoline ring.

The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the quinoline ring typically produce a series of bands in the 1400-1600 cm⁻¹ region. The C-Cl and C-Br stretching vibrations are expected at lower wavenumbers, generally below 800 cm⁻¹. For instance, studies on 8-chloroquinoline have identified C-Cl stretching modes. dergipark.org.tr

Table 1: Predicted FTIR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted FTIR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
AldehydeC-H Stretch2850-2870, 2750-27702850-2870, 2750-2770
AldehydeC=O Stretch17051703
Quinoline RingC-H Stretch3050-31003050-3100
Quinoline RingC=C/C=N Stretch1580, 1500, 14601582, 1505, 1465
SubstituentsC-Cl Stretch~700~700
SubstituentsC-Br Stretch~650~650

Note: The data in this table is predictive and based on characteristic vibrational frequencies of similar compounds.

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to complement experimental data and provide a more detailed assignment of the vibrational modes. nih.govcell.com These computational studies on related molecules like 2-chloroquinoline-3-carboxaldehyde have shown good correlation between calculated and experimental spectra. nih.govcell.com

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Property Characterization of this compound and its Derivatives

Electronic absorption (UV-Vis) and fluorescence spectroscopy are instrumental in characterizing the photophysical properties of this compound and its derivatives. These techniques provide information about the electronic transitions within the molecule and its ability to emit light after excitation.

The UV-Vis absorption spectrum of quinoline and its derivatives is typically characterized by multiple absorption bands in the ultraviolet and visible regions, corresponding to π-π* and n-π* electronic transitions. For this compound, the presence of the aldehyde group and halogen atoms is expected to cause a red shift (bathochromic shift) in the absorption maxima compared to unsubstituted quinoline, due to the extension of the conjugated system and the electronic effects of the substituents.

Derivatives of this compound, such as Schiff bases formed by the condensation of the aldehyde with primary amines, exhibit further shifts in their absorption spectra. mdpi.com The formation of the imine bond (C=N) in Schiff base derivatives extends the π-conjugation, often leading to absorption at longer wavelengths. mdpi.com

Fluorescence properties are also significantly influenced by the molecular structure. While quinoline itself is fluorescent, the introduction of heavy atoms like bromine can lead to quenching of fluorescence due to the heavy-atom effect, which promotes intersystem crossing to the triplet state. However, the formation of certain derivatives can enhance fluorescence. The photophysical properties, including absorption and emission maxima, are often solvent-dependent, showing shifts in response to solvent polarity. nih.gov

Table 2: Representative Photophysical Data for Quinoline-2-carbaldehyde Derivatives

CompoundSolventAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (ΦF)
Schiff base of quinoline-2-carbaldehydeDioxane3504500.15
Schiff base of quinoline-2-carbaldehydeMethanol3554650.08
4,6,8-triarylquinoline-3-carbaldehydeDioxane330-360400-500N/A

Note: This table presents example data for related quinoline-carbaldehyde derivatives to illustrate typical photophysical properties. "N/A" indicates data not available. nih.gov

Chiroptical Spectroscopy (e.g., CD, ORD) for Analysis of Chiral Derivatives

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for the stereochemical analysis of chiral molecules. While this compound itself is achiral, its derivatives can be made chiral through appropriate chemical modifications.

For instance, the reaction of the aldehyde with a chiral amine would result in a chiral Schiff base. The resulting diastereomers would exhibit distinct CD and ORD spectra, allowing for the determination of their absolute configuration and the study of their conformational preferences in solution. The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of the chromophores within the chiral molecule.

Currently, there is a lack of specific published research on the chiroptical properties of chiral derivatives of this compound. However, the principles of chiroptical spectroscopy are well-established and would be directly applicable to the study of such compounds, providing invaluable information on their three-dimensional structure.

Computational Chemistry and Theoretical Studies of 8 Bromo 6 Chloroquinoline 2 Carbaldehyde

Quantum Chemical Calculations of Electronic Structure and Properties

There are no published studies on the electronic structure of 8-Bromo-6-chloroquinoline-2-carbaldehyde (B6185304). Such a study would typically involve calculations to understand how the arrangement of electrons influences the molecule's chemical behavior.

Frontier Molecular Orbital (FMO) Analysis of Reactivity

An FMO analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity towards electrophiles and nucleophiles. However, the HOMO-LUMO energies and their distribution for this compound have not been calculated or reported.

Electrostatic Potential Surface (EPS) Mapping

An EPS map illustrates the charge distribution on a molecule's surface, identifying electron-rich and electron-poor regions that are susceptible to electrostatic interactions. No such mapping has been performed for this compound.

Dipole Moment and Polarizability Calculations

The dipole moment and polarizability are fundamental electronic properties that describe a molecule's response to an external electric field. These values have not been computationally determined for this compound.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

DFT is a standard method for determining the most stable three-dimensional structure (geometry optimization) and the total electronic energy of a molecule. This foundational calculation has not been reported for this compound.

Conformational Analysis of this compound

A conformational analysis would explore the different spatial arrangements of the carbaldehyde group relative to the quinoline (B57606) ring and their corresponding energy levels. This type of study is absent from the literature for this compound.

Transition State Modeling for Reaction Pathways Involving this compound

Modeling transition states is essential for understanding the mechanisms and energy barriers of chemical reactions. There are no published models of reaction pathways involving this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the methodology has been widely applied to various quinoline derivatives to understand their dynamic behavior and the influence of their environment. researchgate.netnih.govnih.gov These studies provide a framework for how MD simulations could elucidate the properties of the target compound.

An MD simulation for this compound would involve placing the molecule in a simulation box, often filled with a chosen solvent like water, to observe its conformational changes and interactions. Key analyses in such a simulation would include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation period.

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are more flexible.

Radial Distribution Function (RDF): To understand the arrangement of solvent molecules around specific atoms of the quinoline derivative, providing insights into solvation. researchgate.net

Hydrogen Bond Analysis: To quantify the hydrogen bonding interactions between the carbaldehyde group and protic solvents.

The effect of different solvents on the compound's behavior is a critical aspect that can be explored. For instance, quantum chemical calculations on other quinoline derivatives have shown that solvent polarity can significantly influence the molecule's dipole moment and solvation energy. researchgate.net A similar approach for this compound would likely reveal a non-linear relationship between solvation energy and solvent polarity, governed by the specific intermolecular interactions. researchgate.net Such simulations can predict how the compound will behave in different chemical environments, which is crucial for applications in synthesis and materials science.

Table 1: Potential Parameters for an MD Simulation of this compound

Parameter Example Value/Setting Purpose
Force Field CHARMM36, AMBER Describes the potential energy of the system.
Solvent Model TIP3P (for water) Explicitly models the solvent molecules.
Simulation Time 100 ns Duration of the simulation to observe dynamic events. nih.govmdpi.com
Temperature 300 K Simulates behavior at room temperature.
Pressure 1 atm Simulates behavior at standard atmospheric pressure.

QSAR/QSPR Modeling Efforts for this compound Derivatives (Focus on non-biological/non-clinical properties, e.g., reactivity, solubility, spectroscopic predictions)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of compounds with their activities or properties. While many QSAR studies on quinolines focus on biological activities, the same principles are used to predict non-biological properties like reactivity, solubility, and spectroscopic parameters. bohrium.comresearchgate.netnih.gov

A QSPR model for derivatives of this compound would involve calculating a set of molecular descriptors that encode structural, electronic, and physicochemical features. These descriptors would then be correlated with an experimentally determined property using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Artificial Neural Networks (ANN). bohrium.com

Key aspects of developing a QSPR model for non-biological properties include:

Descriptor Calculation: A wide range of descriptors can be computed, including:

Constitutional Descriptors: Molecular weight, number of atoms, etc.

Topological Descriptors: Indices that describe the connectivity of the molecule.

Geometrical Descriptors: 3D aspects of the molecule like surface area and volume.

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are related to reactivity. researchgate.net

Model Building and Validation: The dataset of compounds is typically split into a training set to build the model and a test set to validate its predictive power. Statistical metrics like the squared correlation coefficient (r²), cross-validated correlation coefficient (q²), and predictive correlation coefficient (pred_r²) are used to assess the model's quality. scholarsresearchlibrary.com

Table 2: Examples of Descriptors for QSPR Modeling of Quinoline Derivatives

Descriptor Type Example Descriptor Predicted Property Relevance
Constitutional Molecular Weight General physicochemical properties
Topological Balaban J index Solubility, Boiling Point
Geometrical Molecular Surface Area Solubility, Reactivity
Electronic HOMO/LUMO Energy Chemical Reactivity, Spectroscopic Properties
Physicochemical LogP Solubility, Partitioning behavior

In Silico Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis spectra)

Computational methods, particularly those based on Density Functional Theory (DFT), are highly effective for predicting the spectroscopic parameters of molecules. acs.org These in silico predictions can aid in the structural elucidation of newly synthesized compounds and in the interpretation of experimental spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, can provide theoretical chemical shifts that are in good agreement with experimental values for quinoline derivatives. mdpi.com By calculating the NMR spectra for this compound, one could predict the positions of the various proton and carbon signals, which would be invaluable for confirming its structure.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra (UV-Vis) of molecules. bohrium.com This method can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For quinoline derivatives, these transitions are often of a π → π* nature. bohrium.com TD-DFT calculations would allow for the prediction of the UV-Vis spectrum of this compound and how it might be affected by different solvents (solvatochromism).

The accuracy of these predictions depends on the chosen level of theory (functional and basis set) and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). bohrium.com

Table 3: Computational Methods for Spectroscopic Prediction

Spectroscopic Technique Computational Method Information Predicted
NMR DFT with GIAO ¹H and ¹³C chemical shifts, coupling constants
UV-Vis TD-DFT Absorption wavelengths (λmax), oscillator strengths
Infrared (IR) DFT (vibrational analysis) Vibrational frequencies and intensities

Chemoinformatics and Database Mining for Related Quinoline Derivatives

Chemoinformatics involves the use of computational tools to analyze and organize chemical data. Database mining is a key chemoinformatic technique that can be used to identify compounds with similar structures or properties to a query molecule.

For this compound, chemoinformatic approaches could be used to:

Identify Structurally Similar Compounds: Publicly accessible chemical databases such as PubChem, ChemSpider, and ZINC, as well as more specialized databases like DrugBank, can be searched for quinoline derivatives with similar substitution patterns. drugbank.comdrugbank.comnih.gov Tools like ChemMine allow for similarity searching based on structural descriptors. nih.gov This can help in understanding the existing chemical space around the target molecule.

Virtual Screening: If a particular property of this compound is of interest, one could build a pharmacophore model or a QSAR model and use it to screen large chemical databases for other compounds that are predicted to have similar or improved properties. nih.gov This is a common approach in drug discovery but can also be applied to materials science.

SAR Analysis: By mining databases for quinoline derivatives and their associated data (e.g., physicochemical properties, reactivity data), it may be possible to build Structure-Activity Relationship (SAR) models. nih.gov These models can provide qualitative insights into how different substituents on the quinoline core influence its properties. For example, analysis of related halo-substituted quinolines could provide insights into the expected reactivity of the bromo and chloro substituents in the target molecule.

While there may not be extensive curated databases specifically for this compound, the existing chemoinformatic infrastructure provides a powerful means to explore the landscape of related quinoline derivatives and to make predictions about the properties and potential applications of the target compound.

Applications of 8 Bromo 6 Chloroquinoline 2 Carbaldehyde in Chemical Research

Role as a Precursor in Complex Heterocyclic Synthesis

The reactivity of the aldehyde group, coupled with the potential for cross-coupling reactions at the halogenated positions, makes 8-Bromo-6-chloroquinoline-2-carbaldehyde (B6185304) a valuable starting material for constructing intricate heterocyclic systems.

The presence of bromine and chlorine atoms on the quinoline (B57606) ring provides handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is instrumental in attaching aryl or heteroaryl groups to the quinoline core, leading to the formation of polyarylquinoline derivatives. nih.gov These polycyclic structures are of significant interest due to their potential photophysical properties. nih.gov

Furthermore, the aldehyde group at the 2-position is a key functional group for building additional rings onto the quinoline framework. It can participate in various condensation and cyclization reactions, such as the Knoevenagel condensation or the Pictet-Spengler reaction, to construct polycyclic architectures like acridines and quinazolinones. The strategic placement of the halogens and the aldehyde group enables diverse synthetic pathways to access a wide range of complex, multi-ring nitrogen-containing aromatic compounds. nih.govresearchgate.net

Reaction TypeFunctional Group InvolvedResulting Polycyclic SystemReference
Suzuki-Miyaura CouplingC-Br, C-ClTriarylquinolines nih.gov
Pictet-Spengler ReactionCarbaldehydeQuinazolinones
Knoevenagel CondensationCarbaldehydeAcridines

The distinct reactivity of the aldehyde, bromo, and chloro substituents on the this compound scaffold allows for sequential or one-pot reactions to build fused and bridged heterocyclic systems. Fused rings can be constructed by reacting the carbaldehyde with bifunctional nucleophiles, leading to annulation where a new ring shares an edge with the original quinoline structure. For instance, reactions with active methylene (B1212753) compounds can lead to the formation of fused systems. rsc.orgsemanticscholar.org

The synthesis of bridged ring systems often involves more complex, multi-step strategies. uchicago.eduuchicago.edu An intramolecular approach could involve first modifying the aldehyde group to introduce a tethered nucleophile, which could then displace one of the halogen atoms in a subsequent cyclization step to form a bridge across the quinoline core. nih.govnih.gov Such intramolecular Michael-type reactions or transition-metal-catalyzed "cut-and-sew" strategies represent advanced methods for creating these topologically complex molecules. uchicago.eduuchicago.edunih.gov

Application as a Ligand Precursor for Catalysis

The quinoline framework is a well-established platform for the design of ligands used in transition metal catalysis. The nitrogen atom within the quinoline ring is a natural coordination site, and the functional groups on this compound can be elaborated to introduce additional donor atoms, creating multidentate ligands.

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. This is often achieved through asymmetric catalysis, which relies on chiral ligands coordinated to a metal center. The this compound molecule can serve as a starting point for the development of such chiral ligands.

The carbaldehyde group is readily converted into other functionalities. For example, it can undergo reductive amination with a chiral amine to introduce a stereocenter and a second nitrogen donor atom, forming a chiral diamine ligand. Chiral diamines based on the related 8-amino-5,6,7,8-tetrahydroquinoline backbone have been successfully employed as ligands in metal complexes for asymmetric transfer hydrogenation reactions. mdpi.com This demonstrates the utility of the quinoline scaffold in creating effective chiral environments for catalysis. By applying similar synthetic transformations to this compound, novel classes of chiral ligands could be developed for a variety of asymmetric reactions.

Quinoline-based molecules are effective ligands for a variety of transition metals, including rhodium, iridium, and palladium. mdpi.comscienceopen.com The nitrogen atom of the quinoline ring system can form a coordinate covalent bond with a metal ion. libretexts.org Derivatives of this compound can be designed to be bidentate or polydentate ligands by modifying the aldehyde group to incorporate additional donor atoms like oxygen, sulfur, or phosphorus. ucj.org.ua

These resulting metal complexes can function as catalysts in a wide range of chemical transformations. For example, palladium complexes are widely used in cross-coupling reactions. scienceopen.com The specific electronic and steric properties imparted by the quinoline ligand, influenced by the bromo and chloro substituents, can fine-tune the reactivity and selectivity of the metal catalyst. bohrium.com The ability to create well-defined coordination spheres around a metal center is crucial for designing efficient catalysts for both homogeneous and heterogeneous applications. libretexts.orgbohrium.com

Application AreaKey Structural FeatureRole of the CompoundReference
Chiral Ligand SynthesisCarbaldehyde groupPrecursor for introducing stereocenters and donor atoms mdpi.com
Homogeneous CatalysisQuinoline nitrogen atomScaffold for multidentate ligands to coordinate with transition metals nih.govucj.org.ua
Heterogeneous CatalysisQuinoline scaffoldCan be functionalized for immobilization onto solid supports bohrium.com

Utilization in Materials Science (e.g., Optoelectronic Materials, Polymers)

The extended π-conjugated system of the quinoline core makes its derivatives attractive candidates for applications in materials science, particularly in the field of optoelectronics.

Triarylquinoline derivatives, which can be synthesized from halogenated quinoline precursors via Suzuki-Miyaura cross-coupling, often exhibit fluorescent properties. These emissive chromophores are investigated for their potential use in advanced materials. nih.gov Polyarylquinoline-based compounds are important components in optoelectronic materials and can serve as the π-conjugated bridge in nonlinear optical polymers. nih.gov

Furthermore, quinoline derivatives are used as ligands for transition metal complexes in the development of organic light-emitting diodes (OLEDs). nih.gov The ability to tune the electronic properties of the quinoline scaffold through substitution allows for the rational design of materials with specific absorption and emission characteristics. The aldehyde functionality on this compound can also be used to incorporate the molecule into larger polymeric structures, for example, by forming polymers through condensation reactions, leading to materials with enhanced thermal stability and specific chemical properties for use in advanced coatings. nih.govchemimpex.com

Synthesis of Fluorescent Probes and Luminescent Materials

The rigid, planar structure of the quinoline ring system is a common feature in many fluorescent molecules (fluorophores). This compound serves as a key building block for creating novel luminescent materials, particularly through metal-catalyzed cross-coupling reactions.

The halogen substituents (bromine at C8 and chlorine at C6) are reactive sites for reactions like the Suzuki-Miyaura cross-coupling. This reaction allows for the introduction of various aryl or heteroaryl groups onto the quinoline core. By coupling the haloquinoline with different arylboronic acids, researchers can synthesize polyarylquinoline derivatives. These derivatives often exhibit enhanced fluorescent properties due to the extension of the π-conjugated system, which can lead to the formation of donor-π-acceptor structures known for their interesting photophysical behaviors. nih.gov

For instance, analogous polyarylquinolines are recognized as effective emitting chromophores. nih.gov The general synthetic strategy involves the palladium-catalyzed reaction of a halogenated quinoline with an arylboronic acid, as detailed in studies on similar compounds like 6,8-dibromo-4-chloroquinoline-3-carbaldehyde. nih.gov While direct photophysical data for derivatives of this compound are not widely published, the established success of this synthetic approach with closely related structures underscores its potential for creating new fluorescent materials. The specific electronic properties of the aryl groups introduced can be used to tune the emission wavelength and quantum yield of the final product.

Table 1: Key Reactions for Synthesizing Fluorescent Derivatives

Reaction Type Reagents & Conditions Resulting Structure Desired Property

Incorporation into Polymer Backbones for Functional Materials

The reactivity of this compound also lends itself to the development of advanced functional polymers. The quinoline moiety, particularly when substituted with aryl groups, can act as an electron-accepting unit. nih.gov This property is valuable in the design of materials for optoelectronics.

There are two primary hypothetical pathways for its incorporation into polymers:

Pre-functionalization and Polymerization: The bromo and chloro groups can be replaced with polymerizable groups (like vinyl or ethynyl) via cross-coupling reactions. The resulting monomer can then be polymerized to form a polymer with quinoline units directly in the main chain.

Post-polymerization Modification: The aldehyde group can be used to graft the quinoline unit onto an existing polymer backbone. For example, it can react with amine-functionalized polymers to form Schiff base linkages, effectively attaching the quinoline moiety as a side chain.

These strategies could yield polymers with tailored electronic or photophysical properties. For example, incorporating such quinoline derivatives as π-conjugated bridges is a known strategy in the development of nonlinear optical polymers. nih.gov

Development of Chemical Sensors and Chemodosimeters

The aldehyde group at the C2 position is a crucial feature for the application of this compound in the design of chemical sensors. This group readily undergoes condensation reactions with primary amines to form Schiff bases (imines).

Design of Metal Ion or Anion Sensors

Schiff bases derived from quinoline aldehydes are excellent candidates for metal ion sensors. The nitrogen atom of the imine bond and the nitrogen atom of the quinoline ring can act as a chelating unit, binding to metal ions. epstem.netnih.gov

The general design principle involves a two-step synthesis:

Synthesize a Schiff base: React this compound with a suitable amine-containing molecule. This second molecule can be chosen to introduce additional binding sites (e.g., hydroxyl or carboxyl groups) to enhance the selectivity and binding affinity for a specific metal ion.

Spectroscopic Analysis: The resulting Schiff base ligand may exhibit a change in its fluorescence or color upon binding to a target metal ion. This response, often a "turn-on" or "turn-off" of fluorescence, allows for the detection and quantification of the ion. epstem.netmdpi.com

Research on similar quinoline-based Schiff bases has demonstrated high selectivity for various metal ions, including Zn²⁺. epstem.net The binding event restricts intramolecular rotation and can inhibit photoinduced electron transfer (PET), leading to a significant enhancement of fluorescence emission.

Table 2: Design Strategy for Metal Ion Sensors

Component Function Example
This compound Signaling unit and initial binding site -
Amine-containing molecule (e.g., salicylaldehyde (B1680747) hydrazone) Forms Schiff base, provides additional binding sites Creates a selective chelating pocket for a target ion

Development of Reactive Oxygen Species (ROS) or pH Probes

pH Probes: The quinoline nitrogen is basic and can be protonated in acidic conditions. This protonation often alters the electronic structure of the molecule, leading to changes in its absorption and fluorescence spectra. This property is the basis for using quinoline derivatives as fluorescent pH probes. rsc.org Upon protonation, a red shift (shift to longer wavelengths) in the emission is often observed. rsc.org While this compound itself has not been extensively characterized as a pH probe, its core structure suggests it could function as one, with its fluorescence properties being pH-dependent.

Reactive Oxygen Species (ROS) Probes: The development of ROS probes based on this specific compound is not well-documented in publicly available research. Generally, ROS probes work by being oxidized by a reactive oxygen species, which converts a non-fluorescent molecule into a highly fluorescent one. researchgate.netnih.gov Designing such a probe would require incorporating a ROS-reactive moiety into the this compound structure, for which the aldehyde or halo-positions could serve as synthetic handles.

Application as an in vitro Biochemical Tool for Mechanistic Studies (Strictly non-human, non-clinical)

Development of Enzyme Activity Probes in vitro

In biochemical research, fluorescent probes are essential tools for monitoring enzyme activity in vitro. A common strategy involves creating a substrate that is initially non-fluorescent or "quenched" but becomes fluorescent after being acted upon by a specific enzyme.

While no specific enzyme probes derived from this compound have been reported, its structure offers potential for such applications. The aldehyde group provides a reactive handle for conjugation. For example, it could be used to link the quinoline fluorophore to a peptide sequence that is a known substrate for a particular protease. nih.gov In such a construct, the fluorescence of the quinoline might be quenched by a nearby quenching molecule. When the protease cleaves the peptide, the quencher is released, and the fluorescence of the quinoline is restored, providing a measurable signal of enzyme activity. This "turn-on" fluorescence mechanism is a powerful tool for high-throughput screening and mechanistic studies of enzymes in a laboratory setting. nih.gov

Exploration as a Scaffold for Protein Labeling Reagents in vitro

The aldehyde functional group at the 2-position of this compound is a key feature that allows for its exploration as a scaffold for protein labeling reagents. Aldehydes can readily react with primary amines, such as the ε-amino group of lysine (B10760008) residues on the surface of proteins, to form a Schiff base. This covalent conjugation provides a straightforward method for attaching the quinoline moiety to a protein.

The utility of a quinoline-based scaffold for protein labeling is multifold. The quinoline ring system is known to exhibit inherent fluorescent properties, which can be modulated by the substituents on the ring. nih.gov The presence of bromine and chlorine atoms on the benzene (B151609) portion of the quinoline ring in this compound can influence its photophysical properties and reactivity. nih.gov

Potential Mechanism of Protein Labeling:

The primary mechanism for labeling proteins with this compound in vitro would involve the formation of a Schiff base with accessible lysine residues. The reaction is typically carried out in a buffered solution at a controlled pH to ensure the nucleophilicity of the amine and the stability of the resulting imine bond.

Reactant 1 Reactant 2 Functional Group Interaction Resulting Linkage Potential Application
This compoundProtein (e.g., Bovine Serum Albumin)Aldehyde (-CHO) on quinoline reacts with primary amine (-NH₂) of lysine residuesSchiff Base (Imine, -C=N-)Covalent labeling for protein tracking and quantification

Further modifications of the this compound scaffold could enhance its properties as a labeling reagent. For instance, Suzuki-Miyaura cross-coupling reactions could be employed to replace the bromine and chlorine atoms with various aryl groups, potentially altering the fluorescence wavelength and quantum yield to better suit different detection systems. nih.gov

Interaction Studies with Biomolecules in Model Systems in vitro

The interaction of small molecules with biomolecules is a cornerstone of drug discovery and chemical biology. Quinoline derivatives have been shown to interact with various biological targets, including DNA and proteins. nih.gov The study of these interactions in model in vitro systems, often using proteins like bovine serum albumin (BSA), can provide valuable insights into the binding mechanisms and potential biological effects of a compound.

Spectroscopic Investigation of Biomolecular Interactions:

Fluorescence spectroscopy is a powerful technique to study the binding of ligands to proteins. nih.govresearchgate.net BSA is often used as a model protein due to its structural homology with human serum albumin and its intrinsic fluorescence, primarily due to tryptophan residues. nih.gov The binding of a small molecule to BSA can lead to quenching of this intrinsic fluorescence, and the analysis of this quenching can provide information about the binding constant, the number of binding sites, and the nature of the binding forces. nih.govnih.gov

In a hypothetical in vitro study, the interaction of this compound with BSA could be investigated. The formation of a complex between the quinoline derivative and the protein would likely lead to changes in the fluorescence spectrum of BSA.

Technique Parameter Measured Information Gained
Fluorescence SpectroscopyQuenching of intrinsic protein fluorescenceBinding affinity (Ka), number of binding sites (n)
UV-Vis Absorption SpectroscopyChanges in the absorption spectrum of the protein and/or ligandFormation of a ground-state complex
Circular Dichroism (CD) SpectroscopyChanges in the secondary structure of the proteinConformational changes upon ligand binding

The thermodynamic parameters of the interaction, such as enthalpy change (ΔH) and entropy change (ΔS), can also be determined by conducting fluorescence quenching experiments at different temperatures. nih.gov This information helps to elucidate the primary forces driving the binding, such as hydrophobic interactions, hydrogen bonding, or van der Waals forces. nih.govresearchgate.net

Challenges and Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes to 8-Bromo-6-chloroquinoline-2-carbaldehyde (B6185304)

Traditional methods for synthesizing quinoline (B57606) derivatives, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often require harsh conditions and generate significant waste. tandfonline.comijpsjournal.com Future research should focus on developing greener and more sustainable synthetic pathways to this compound. This includes the exploration of one-pot syntheses, the use of environmentally benign solvents like water and ethanol, and the application of green catalysts such as p-toluenesulfonic acid and para-sulfonic acid calix tandfonline.comarene. researchgate.net Methodologies that minimize waste, reduce energy consumption, and utilize renewable resources will be crucial. researchgate.net The adoption of techniques like microwave-assisted and ultrasound-promoted synthesis could also lead to more efficient and environmentally friendly production of this compound. tandfonline.comnih.gov

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The presence of multiple reactive sites in this compound—the aldehyde group and two different halogen atoms—offers a rich landscape for exploring novel chemical transformations. While electrophilic and nucleophilic substitution reactions are characteristic of quinolines, future work should aim to uncover unprecedented reactivity. pharmaguideline.com This could involve investigating metal-free C-H activation to functionalize the quinoline core in a regioselective manner. nih.gov Furthermore, exploring divergent reaction pathways, where slight modifications in reaction conditions lead to vastly different products, could unveil new synthetic possibilities. nih.gov Research into tandem or cascade reactions initiated at one of the functional groups could lead to the rapid construction of complex molecular architectures.

Asymmetric Synthesis and Chiral Induction Using this compound as a Starting Material

The development of asymmetric catalytic systems is a cornerstone of modern organic synthesis. Future research should explore the use of this compound as a prochiral substrate in asymmetric transformations. The aldehyde functionality is a prime handle for the introduction of chirality through reactions such as asymmetric hydrogenation, allylation, or aldol additions. nih.govpolyu.edu.hk Furthermore, the quinoline moiety itself can act as a chiral ligand scaffold. researchgate.net Investigations into chiral induction, where a chiral group influences the stereochemical outcome of a reaction, could be pursued by attaching chiral auxiliaries to the quinoline core. nih.govuni-muenchen.de The synthesis of chiral ligands derived from this compound could find applications in a broad range of asymmetric catalytic reactions. thieme-connect.com

Integration of this compound into Flow Chemistry and Microreactor Systems

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. Integrating the synthesis and subsequent reactions of this compound into continuous flow systems is a promising area for future research. A continuous flow process for the synthesis of quinoline compounds has been demonstrated, suggesting the feasibility of this approach. nih.govbohrium.com Microreactor technology, in particular, can enable precise control over reaction parameters, leading to higher yields and selectivities. The development of a continuous synthesis of 2-methylquinoline compounds from nitroarenes in an ethanol/water system highlights the potential for greener and more efficient manufacturing processes. bohrium.com

Advanced Spectroscopic Characterization of Short-Lived Intermediates

A deeper understanding of the reaction mechanisms involving this compound can be achieved through the advanced spectroscopic characterization of short-lived intermediates. Techniques such as pulse radiolysis can be employed to study the reactions of quinoline with transient species like hydrated electrons and hydroxyl radicals. researchgate.netnih.gov In situ Fourier transform infrared (FTIR) spectroscopy can provide valuable insights into the reaction pathways by monitoring the formation and consumption of intermediates in real-time. researchgate.netrsc.orgrsc.org The characterization of these transient species will aid in the optimization of reaction conditions and the rational design of new transformations.

Machine Learning and AI-Driven Discovery in this compound Chemistry

Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical research. These tools can be applied to predict the reactivity and properties of this compound and its derivatives. researchgate.netresearchgate.net ML models can be trained to predict the outcomes of chemical reactions, accelerating the discovery of new synthetic routes and transformations. rjptonline.orgcam.ac.uk Furthermore, AI algorithms can be used to screen virtual libraries of compounds derived from this scaffold for desired properties, guiding experimental efforts. The development of ML models for predicting reaction rates could further enhance the efficiency of synthetic planning. chemrxiv.org

Expansion of Application Areas in Non-Biological/Non-Clinical Fields

While quinoline derivatives are well-known for their biological activities, there is significant potential for this compound in non-biological and non-clinical applications. The quinoline scaffold is a versatile ligand in organometallic catalysis. nih.gov Derivatives of this compound could be explored as ligands for various transition metals, leading to novel catalysts for a range of organic transformations. mdpi.comacs.orgacs.org Additionally, the fluorescent properties of the quinoline nucleus make it an attractive platform for the development of chemical sensors. nanobioletters.comderpharmachemica.com By incorporating appropriate recognition moieties, derivatives of this compound could be designed to selectively detect metal ions or other analytes. rsc.orgnih.govmdpi.com

Q & A

What are the critical considerations for synthesizing 8-Bromo-6-chloroquinoline-2-carbaldehyde with high regioselectivity?

Level: Advanced
Methodological Guidance:

  • Synthetic Route Design : Utilize palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr) to introduce bromine and chlorine substituents at positions 8 and 6, respectively. Ensure steric and electronic factors are optimized to avoid competing reactions at other quinoline positions .
  • Regioselectivity Control : Employ directing groups (e.g., aldehydes) to guide halogenation. Computational modeling (DFT) can predict reaction pathways and regioselectivity trends .
  • Validation : Confirm regiochemistry via X-ray crystallography or NOESY NMR to resolve positional ambiguities .

How can contradictory spectroscopic data (e.g., NMR shifts) for this compound be resolved?

Level: Advanced
Methodological Guidance:

  • Multi-Technique Cross-Validation : Combine 1H^{1}\text{H}-NMR, 13C^{13}\text{C}-NMR, and HSQC/ HMBC to assign ambiguous peaks. For example, the aldehyde proton (δ ~10 ppm) should show coupling with C-3 in HMBC .
  • Solvent Effects : Note that DMSO-d6_6 may cause peak broadening; compare data in CDCl3_3 or acetone-d6_6 for clarity .
  • Reference Standards : Use commercially available analogs (e.g., 6-Bromo-4-chloroquinoline) to benchmark chemical shifts .

What purification strategies are optimal for isolating this compound from reaction mixtures?

Level: Basic
Methodological Guidance:

  • Chromatography : Use silica gel column chromatography with gradient elution (hexane/ethyl acetate). Monitor fractions via TLC (Rf_f ~0.3 in 7:3 hexane/EtOAc) .
  • Recrystallization : Dissolve crude product in hot ethanol and cool slowly to obtain needle-like crystals. Verify purity via melting point (expected range: 120–125°C) and HPLC (≥98% purity) .
  • Safety : Handle brominated intermediates in a fume hood with PPE (gloves, goggles) due to potential lachrymatory effects .

How does the electron-withdrawing aldehyde group influence the reactivity of this compound in further functionalization?

Level: Advanced
Methodological Guidance:

  • Electronic Effects : The aldehyde at C-2 activates the quinoline ring toward nucleophilic attack at C-3/C-4 due to conjugation with the π-system. Bromine and chlorine substituents deactivate the ring but direct electrophiles to meta/para positions .
  • Reactivity Screening : Test reactions (e.g., Suzuki coupling, reductive amination) under varying conditions (temperature, catalyst loading) to map reactive sites. Use LC-MS to track intermediate formation .

What analytical techniques are most effective for characterizing trace impurities in this compound?

Level: Basic
Methodological Guidance:

  • HPLC-MS : Employ reverse-phase C18 columns with acetonitrile/water gradients. Detect impurities (e.g., dehalogenated byproducts) via exact mass (e.g., [M+H]+^+ = 284.94 Da for the parent compound) .
  • Elemental Analysis : Verify Br/Cl content matches theoretical values (Br: ~28.1%, Cl: ~12.5%) to confirm stoichiometry .
  • XRD : Resolve structural ambiguities (e.g., crystallographic packing effects) using single-crystal X-ray diffraction .

How can computational methods predict the biological activity of this compound derivatives?

Level: Advanced
Methodological Guidance:

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase enzymes). Prioritize derivatives with high binding affinity (ΔG < -8 kcal/mol) .
  • QSAR Modeling : Correlate substituent effects (Hammett σ values) with bioactivity data. Validate models using leave-one-out cross-validation (LOOCV) .
  • ADMET Prediction : Apply SwissADME to assess solubility, permeability, and metabolic stability early in optimization .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Level: Advanced
Methodological Guidance:

  • Reaction Optimization : Transition from batch to flow chemistry to improve heat/mass transfer, especially for exothermic halogenation steps .
  • Byproduct Mitigation : Use in situ IR or PAT (Process Analytical Technology) to monitor reaction progression and minimize over-halogenation .
  • Waste Management : Implement solvent recovery systems and neutralize halogenated waste with NaHCO3_3 before disposal .

How can the stability of this compound be assessed under varying storage conditions?

Level: Basic
Methodological Guidance:

  • Forced Degradation Studies : Expose samples to heat (40–60°C), humidity (75% RH), and light (ICH Q1B). Analyze degradation products via LC-MS to identify hydrolysis/oxidation pathways .
  • Long-Term Stability : Store aliquots in amber vials under argon at -20°C. Test purity monthly for 6–12 months .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.